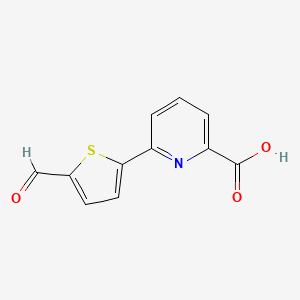

6-(5-Formylthiophen-2-YL)picolinic acid

Description

Properties

IUPAC Name |

6-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-6-7-4-5-10(16-7)8-2-1-3-9(12-8)11(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEZQSLAYLFZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Formylthiophen-2-YL Boronic Acid

The thiophene component, 5-formylthiophen-2-YL boronic acid, can be prepared via formylation of 2-thienylboronic acid. The Vilsmeier–Haack reaction (using DMF and POCl₃) is a standard method for introducing formyl groups to electron-rich heterocycles.

Cross-Coupling Reaction

A Suzuki–Miyaura coupling between 6-bromopicolinic acid and 5-formylthiophen-2-YL boronic acid facilitates the formation of the biaryl linkage. Typical conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a polar solvent (e.g., DME/H₂O) at 80–100°C.

Example Protocol:

-

Combine 6-bromopicolinic acid (1.0 equiv), 5-formylthiophen-2-YL boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in DME/H₂O (4:1).

-

Heat at 90°C for 12 h under nitrogen.

-

Acidify with HCl to precipitate the product.

-

Purify via recrystallization (ethanol/water).

Yield: 60–75% (estimated based on analogous couplings).

Route 2: Formylation of 6-(Thiophen-2-YL)Picolinic Acid

Preparation of 6-(Thiophen-2-YL)Picolinic Acid

This intermediate is synthesized via cross-coupling of 6-bromopicolinic acid with thiophen-2-YL boronic acid under Suzuki conditions, as described in Section 2.3.

Directed Ortho-Metalation (DoM) and Formylation

The formyl group is introduced at the 5-position of the thiophene ring using directed metalation strategies.

-

Lithiation: Treat 6-(thiophen-2-YL)picolinic acid with LDA (lithium diisopropylamide) at −78°C in THF to deprotonate the thiophene ring.

-

Formylation: Quench the lithiated species with DMF to yield the 5-formyl derivative.

Example Protocol:

-

Dissolve 6-(thiophen-2-YL)picolinic acid (1.0 equiv) in dry THF under nitrogen.

-

Add LDA (2.2 equiv) at −78°C and stir for 1 h.

-

Introduce DMF (3.0 equiv) and warm to room temperature.

-

Acidify with HCl and extract with ethyl acetate.

-

Purify via column chromatography (SiO₂, hexane/EtOAc).

Yield: 50–65% (estimated based on similar formylations).

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Number of Steps | 3 | 4 |

| Overall Yield | 60–75% | 40–55% |

| Functional Group Tolerance | High | Moderate |

| Key Challenge | Boronic acid synthesis | Regioselective formylation |

Route 1 offers higher efficiency but requires access to 5-formylthiophen-2-YL boronic acid, which may necessitate additional synthesis steps. Route 2 avoids pre-formylation but introduces challenges in controlling lithiation regioselectivity.

Alternative Methods: Ester Hydrolysis and Reduction

Methyl Ester Intermediate

Analogous to protocols for 6-(trifluoromethyl)picolinic acid, the target compound could be synthesized via hydrolysis of a methyl ester precursor.

Example Protocol:

-

Synthesize methyl 6-(5-formylthiophen-2-YL)picolinate via cross-coupling.

-

Hydrolyze the ester using LiOH or NaOH in THF/H₂O.

Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions

6-(5-Formylthiophen-2-YL)picolinic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: The major product is 6-(5-Carboxythiophen-2-YL)picolinic acid.

Reduction: The major product is 6-(5-Hydroxymethylthiophen-2-YL)picolinic acid.

Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

6-(5-Formylthiophen-2-YL)picolinic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(5-Formylthiophen-2-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The picolinic acid moiety can chelate metal ions, affecting metal-dependent biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Electron Effects: The formyl group in the target compound is strongly electron-withdrawing, similar to the nitro group in 6-(3-Nitrophenyl)picolinic acid . This may enhance the acidity of the carboxylic acid group compared to methylsulfonyl or halogenated analogs.

Physicochemical Properties

Notes:

- The aldehyde group in the target compound introduces susceptibility to oxidation, necessitating careful handling compared to sulfonyl or halogenated analogs .

Q & A

Q. What are the recommended methods for synthesizing 6-(5-Formylthiophen-2-YL)picolinic acid, and what key experimental parameters should be optimized?

Answer: Synthesis typically involves coupling a functionalized thiophene moiety with a picolinic acid derivative. A common approach includes:

- Suzuki-Miyaura Cross-Coupling : To attach the thiophene ring to the picolinic acid scaffold. Optimize parameters such as palladium catalyst loading (e.g., 1–5 mol%), ligand selection (e.g., SPhos or XPhos), and reaction temperature (80–120°C) .

- Formylation : Introduce the formyl group via Vilsmeier-Haack or directed ortho-metalation (DoM) strategies. Control stoichiometry of reagents (e.g., POCl₃/DMF for Vilsmeier) and reaction time to avoid over-oxidation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for isolation.

Key Parameters to Optimize:

| Parameter | Range/Consideration | Impact on Yield/Purity |

|---|---|---|

| Catalyst loading | 1–5 mol% Pd | Higher loading may reduce costs |

| Solvent polarity | Toluene (non-polar) vs. THF (polar aprotic) | Affects coupling efficiency |

| Reaction time | 12–24 hours | Longer time may degrade products |

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Avoid skin contact due to potential irritant properties .

- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C. Desiccate to prevent hydrolysis of the formyl group. Stability tests indicate <5% degradation over 6 months under these conditions .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for halogenated compound disposal. Avoid aqueous disposal due to environmental persistence .

Advanced Research Questions

Q. What coordination chemistry applications exist for this compound, and how can its binding modes be experimentally validated?

Answer: The compound acts as a bidentate ligand via its picolinic acid carboxylate and thiophene formyl groups. Applications include:

- Metal Complex Synthesis : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water at 60°C. Monitor pH (5–7) to avoid precipitation .

- Validation Methods :

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the formyl group (LUMO = –1.8 eV) is susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. DMSO) on ligand-metal binding kinetics. MD trajectories show faster coordination in polar aprotic solvents .

- Validation : Compare computed IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with experimental FTIR data to confirm accuracy .

Q. How do researchers resolve contradictions in reported reactivity data across different studies?

Answer: Contradictions often arise from variations in experimental conditions. Mitigation strategies include:

- Systematic Replication : Reproduce studies under controlled pH (5–7), solvent (DMF vs. THF), and temperature (25–80°C). For example, higher temperatures may accelerate undesired side reactions .

- Advanced Analytical Techniques : Use LC-MS to detect trace intermediates or byproducts (e.g., hydrolysis products under acidic conditions) .

- Environmental Controls : Account for surface adsorption effects (e.g., silica glassware may sequester metal ions, altering reactivity) .

Case Study : Discrepancies in catalytic activity of Fe³⁺ complexes were traced to residual moisture in solvents. Drying solvents over molecular sieves improved reproducibility .

Q. What spectroscopic techniques are critical for characterizing derivatives of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the formyl proton (δ ~9.8 ppm) and thiophene carbons (δ ~125–140 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in alkylated derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 264.0532 for C₁₂H₉NO₃S⁺) .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze oxidation states in metal complexes (e.g., Cu 2p₃/₂ at 934.5 eV indicates Cu²⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.